![molecular formula C22H22N6O5 B610076 Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate CAS No. 1627843-95-1](/img/structure/B610076.png)
Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate
Overview
Description
PH11 is a novel Focal Adhesion Kinase (FAK) inhibitor. PH11 restores TRAIL apoptotic pathway in PANC-1 cells through down-regulation of c-FLIP via inhibition of FAK and the phosphatidylinositol-3 kinase (PI3K)/AKT pathways. Tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) emerges as one of the most-promising experimental cancer therapeutic drugs and is currently being tested in clinical trials. However, both intrinsic and acquired resistance of human cancer cells to TRAIL-induced apoptosis poses a huge problem in establishing clinically efficient TRAIL therapies.
Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate is involved in complex synthetic processes. For instance, the synthesis of related imidazo[1,2-a]-1,3,5-triazine derivatives has been explored, demonstrating intricate chemical reactions and providing a foundation for understanding the synthesis of such compounds (Glaçon & Seela, 2004).
Antiviral Activity
- Imidazo[1,2-a][1,3,5]triazine derivatives, closely related to the queried compound, have shown promising antiviral activity. This includes inhibitory effects against ortho- and paramyxoviruses, highlighting their potential as therapeutic agents in virology (Golankiewicz et al., 1995).
Antitumor Properties
- Research on similar triazine derivatives has revealed significant antitumor activity, particularly against colon, breast, and cervical cancer cell lines. This implies that methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate may also possess potential antitumor properties (Tomorowicz et al., 2020).
Synthesis of Fused Heterocyclic Compounds
- The compound is relevant in the synthesis of fused heterocyclic compounds. Such research is pivotal in developing novel chemicals with potential applications in pharmaceuticals and material science (Molina et al., 1989).
Photochemical Properties
- Imidazo[1,2-a][1,3,5]triazine derivatives have been explored for their photochemical properties, which could be crucial in understanding the light-induced reactions of methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate (Rio & Serkiz, 1975).
properties
CAS RN |
1627843-95-1 |
---|---|
Product Name |
Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate |
Molecular Formula |
C22H22N6O5 |
Molecular Weight |
450.46 |
IUPAC Name |
methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate |
InChI |
InChI=1S/C22H22N6O5/c1-30-16-11-13(12-17(31-2)18(16)32-3)24-22-27-20(26-21-23-9-10-28(21)22)25-15-8-6-5-7-14(15)19(29)33-4/h5-12H,1-4H3,(H2,23,24,25,26,27) |
InChI Key |
HOGIPROMEUJZIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC3=NC=CN32)NC4=CC=CC=C4C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PH11; PH-11; PH 11. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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